Tianeptine Impurity E Tianeptine Impurity E
Brand Name: Vulcanchem
CAS No.: 768351-55-9
VCID: VC8352675
InChI: InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35)
SMILES: CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O
Molecular Formula: C28H37ClN2O6S
Molecular Weight: 565.1 g/mol

Tianeptine Impurity E

CAS No.: 768351-55-9

Cat. No.: VC8352675

Molecular Formula: C28H37ClN2O6S

Molecular Weight: 565.1 g/mol

* For research use only. Not for human or veterinary use.

Tianeptine Impurity E - 768351-55-9

Specification

CAS No. 768351-55-9
Molecular Formula C28H37ClN2O6S
Molecular Weight 565.1 g/mol
IUPAC Name 7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid
Standard InChI InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35)
Standard InChI Key KVNWABLEZYXEOG-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O
Canonical SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Tianeptine Impurity E is systematically named according to IUPAC conventions as 7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c] benzothiazepin-11-yl)amino]heptanoic acid. Its structure integrates a dibenzothiazepine ring system substituted with chlorine and methyl groups, along with two heptanoic acid chains (Table 1) .

Table 1: Key Chemical Identifiers of Tianeptine Impurity E

PropertyValue
CAS Registry Number768351-55-9
Molecular FormulaC28H37ClN2O6S\text{C}_{28}\text{H}_{37}\text{ClN}_{2}\text{O}_{6}\text{S}
Molecular Weight565.1 g/mol
SynonymsTianeptine sodium impurity E [EP], F8Z273X397
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O

Structural Features and Computed Properties

The compound’s dibenzothiazepine core is characterized by a sulfur atom bridging two benzene rings, with a chloro group at position 3 and a methyl group at position 6. The two heptanoic acid side chains contribute to its high molecular weight and polarity. Key computed properties include:

  • XLogP3-AA: 2.8, indicating moderate lipophilicity .

  • Hydrogen Bond Donors/Acceptors: 2 donors and 8 acceptors, facilitating interactions in aqueous environments .

  • Topological Polar Surface Area (TPSA): 124 Ų, reflective of its solubility profile .

The presence of two carboxylic acid groups (pKa45\text{pKa} \approx 4-5) confers pH-dependent ionization, influencing its chromatographic behavior in analytical assays .

Synthesis and Origin in Pharmaceutical Production

Tianeptine Impurity E is hypothesized to form during the synthesis of tianeptine sodium, either via incomplete purification of intermediates or through degradation pathways. The dibenzothiazepine scaffold is synthesized through cyclization reactions involving thiol-containing precursors, with subsequent alkylation introducing the heptanoic acid chains . Chlorination at position 3 likely occurs early in the synthesis, while methylation at position 6 may involve nucleophilic substitution. Analytical studies suggest that Impurity E arises from over-alkylation or residual intermediates during the final stages of tianeptine production .

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method has been developed for quantifying Tianeptine Impurity E in pharmaceutical formulations (Table 2) . The method employs a gradient elution system with methanol, acetonitrile, and phosphate buffer (pH 3.0), achieving baseline separation of Impurity E from tianeptine sodium and other related substances.

Table 2: HPLC Parameters for Tianeptine Impurity E Analysis

ParameterCondition
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase AMethanol:ACN:Buffer (21:31.5:47.5)
Mobile Phase BMethanol:Buffer:ACN (20:20:60)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Retention Time~25.8–25.9 minutes

Method Validation

The method demonstrates excellent specificity, with resolution >2.0 between Impurity E and tianeptine sodium. System suitability parameters include:

  • Theoretical Plates: >12,500 for tianeptine sodium .

  • Tailing Factor: ≤1.0 .

  • Precision: %RSD <1.0% for six replicate injections .

Linearity studies confirm a correlation coefficient (R2R^2) >0.999 over a range of 0.05–150% of the specification limit, with a limit of quantification (LOQ) of 0.002 µg/mL .

Pharmacological and Regulatory Significance

Toxicological Considerations

While Tianeptine Impurity E lacks intrinsic pharmacological activity, its presence in drug products is tightly controlled due to potential toxicological risks. The European Pharmacopoeia (EP) designates it as a "qualified impurity," requiring levels to remain below 0.15% in tianeptine sodium formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator